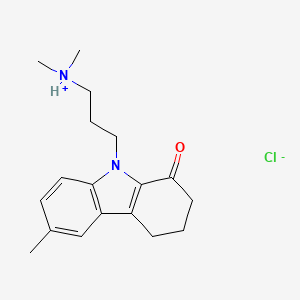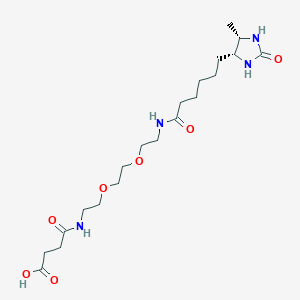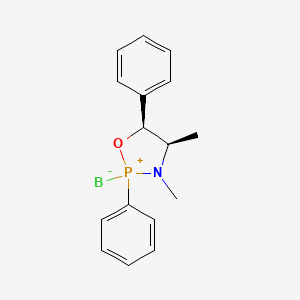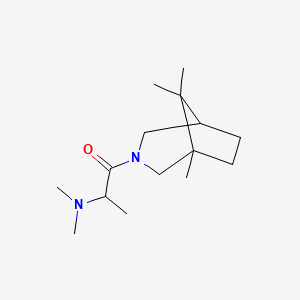
3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in organic synthesis and its role as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane typically involves the reaction of 1,8,8-trimethyl-3-azabicyclo(3.2.1)octane with N,N-dimethylalanine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .
Aplicaciones Científicas De Investigación
3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the Morita–Baylis–Hillman and Knoevenagel reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane involves its ability to act as a nucleophile or base in various chemical reactions. Its bicyclic structure allows for unique interactions with molecular targets, facilitating the formation of new chemical bonds and the transformation of substrates .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis.
1,5-Diazabicyclo[3.2.2]nonane (DABCN): Another bicyclic compound with similar catalytic properties.
Uniqueness
3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as both a nucleophile and a base makes it versatile in various synthetic applications .
Propiedades
Número CAS |
1687-81-6 |
|---|---|
Fórmula molecular |
C15H28N2O |
Peso molecular |
252.40 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)propan-1-one |
InChI |
InChI=1S/C15H28N2O/c1-11(16(5)6)13(18)17-9-12-7-8-15(4,10-17)14(12,2)3/h11-12H,7-10H2,1-6H3 |
Clave InChI |
ALLGOMJALBGKDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CC2CCC(C1)(C2(C)C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


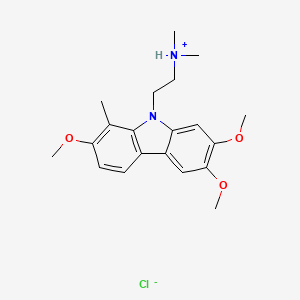

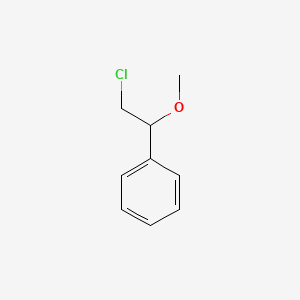
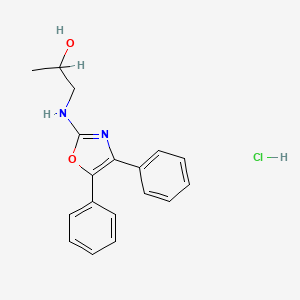
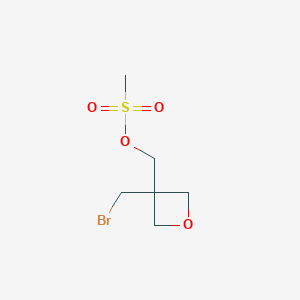
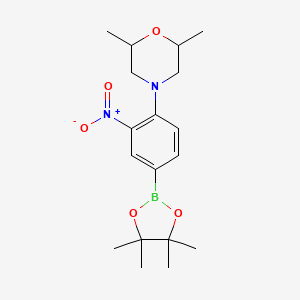
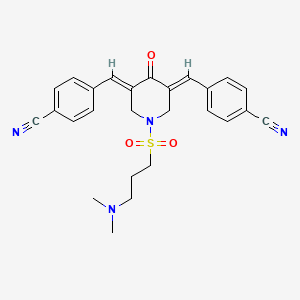
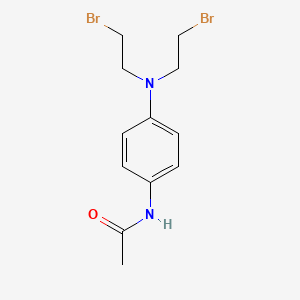
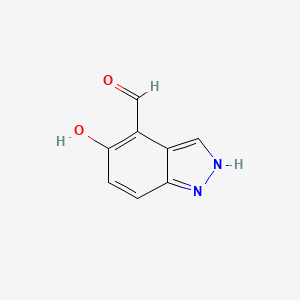
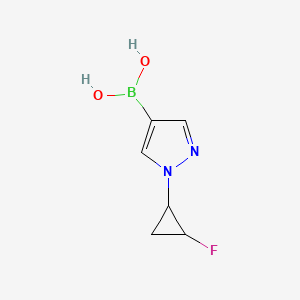
![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)
